molecular formula C5H7N3 B1311347 3-Hydrazinylpyridine CAS No. 42166-50-7

3-Hydrazinylpyridine

Cat. No. B1311347
CAS RN: 42166-50-7
M. Wt: 109.13 g/mol
InChI Key: RCIGDGBXEMECGY-UHFFFAOYSA-N
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Patent
US09320739B2

Procedure details

Following the procedure in Example 161A Step 3, 3-hydrazinylpyridine (501 mg, 4.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (437 mg, 4.0 mmol) were reacted to give 3-tert-butyl-1-(pyridin-3-yl)-1H-pyrazol-5-amine (667 mg, 3.09 mmol, 77%), LC-MS (ESI) m/z 217 (M+H)+.
Quantity
501 mg
Type
reactant
Reaction Step One
Quantity
437 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1)[NH2:2].[CH3:9][C:10]([CH3:17])([CH3:16])[C:11](=O)[CH2:12][C:13]#[N:14]>>[C:10]([C:11]1[CH:12]=[C:13]([NH2:14])[N:1]([C:3]2[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=2)[N:2]=1)([CH3:17])([CH3:16])[CH3:9]

Inputs

Step One
Name
Quantity
501 mg
Type
reactant
Smiles
N(N)C=1C=NC=CC1
Step Two
Name
Quantity
437 mg
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.09 mmol
AMOUNT: MASS 667 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.